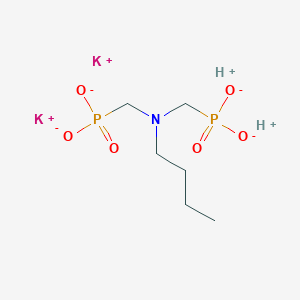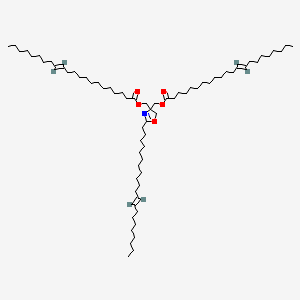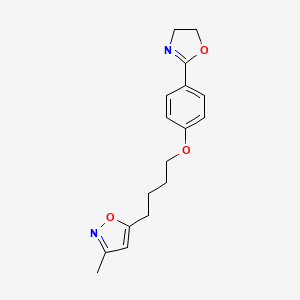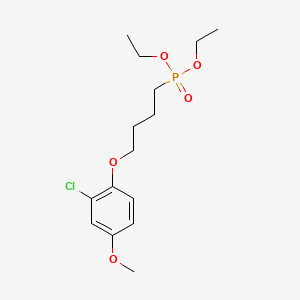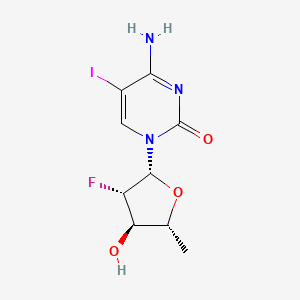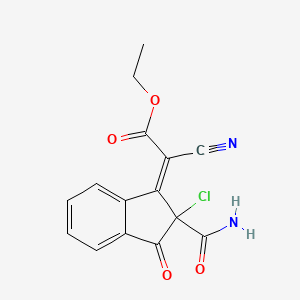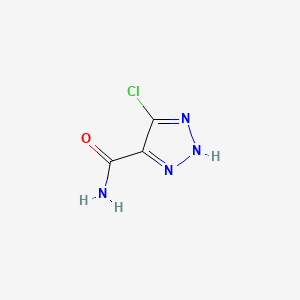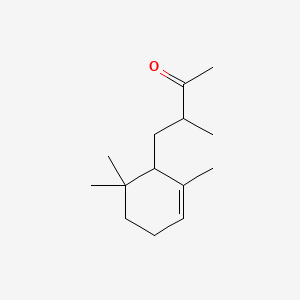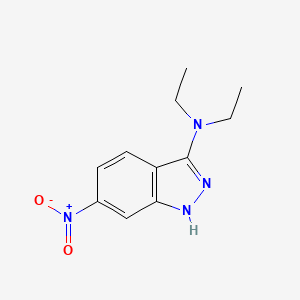
1H-Indazol-3-amine, N,N-diethyl-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-amine, N,N-diethyl-6-nitro- is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .
Preparation Methods
The synthesis of 1H-Indazol-3-amine, N,N-diethyl-6-nitro- typically involves several steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole core.
Reductive Cyclization Reactions: This method involves the reduction of nitro groups to amines, followed by cyclization to form the indazole ring.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using optimized conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
1H-Indazol-3-amine, N,N-diethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of amines to nitro groups or other oxidized forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indazol-3-amine, N,N-diethyl-6-nitro- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine, N,N-diethyl-6-nitro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival . Additionally, it may interfere with the p53/MDM2 pathway, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
1H-Indazol-3-amine, N,N-diethyl-6-nitro- can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A selective inhibitor of RIP2 kinase for the treatment of chronic inflammatory diseases.
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of 1H-Indazol-3-amine, N,N-diethyl-6-nitro-.
Properties
CAS No. |
80838-25-1 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N,N-diethyl-6-nitro-1H-indazol-3-amine |
InChI |
InChI=1S/C11H14N4O2/c1-3-14(4-2)11-9-6-5-8(15(16)17)7-10(9)12-13-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
CZDJORZAGTWKLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
